molecular formula C18H22FN3O B4941830 N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide

N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B4941830
M. Wt: 315.4 g/mol
InChI Key: LKKHCCGBNMXQLA-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, also known as CFMPA, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. CFMPA belongs to a class of compounds known as pyrazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins, which promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the development of chronic inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, including:
1. Development of this compound-based drugs for the treatment of cancer.
2. Investigation of the mechanism of action of this compound and its potential targets for cancer therapy.
3. Optimization of the synthesis method for this compound to improve its solubility and reduce its toxicity.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential applications of this compound in other areas of medicinal chemistry, such as anti-inflammatory and analgesic drugs.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, particularly in the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential targets for cancer therapy, as well as to optimize its synthesis method and evaluate its pharmacokinetics and pharmacodynamics in animal models.

Synthesis Methods

N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzaldehyde with cyclohexyl hydrazine and subsequent reaction with ethyl acetate. Another common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with cyclohexylamine and subsequent reaction with acetic anhydride.

Scientific Research Applications

N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. One of the most promising areas of research involves the development of this compound-based drugs for the treatment of cancer. This compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)-2-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-13-7-8-14(11-16(13)19)12-18(23)21-17-9-10-20-22(17)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKHCCGBNMXQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=NN2C3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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